molecular formula C15H22N2O3 B7563538 N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide

N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide

Cat. No. B7563538
M. Wt: 278.35 g/mol
InChI Key: PROGINWUJGCXOE-UHFFFAOYSA-N
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Description

N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide, also known as HMB, is a chemical compound that has gained significant attention in the field of sports nutrition and exercise physiology. HMB is a metabolite of the amino acid leucine and has been shown to have potential benefits in promoting muscle growth, reducing muscle damage, and improving exercise performance.

Mechanism of Action

The exact mechanism of action of N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide is not fully understood. However, it is believed that N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide works by activating the mTOR signaling pathway, which is involved in regulating muscle protein synthesis. N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide may also have anti-catabolic effects by reducing the breakdown of muscle protein.
Biochemical and Physiological Effects:
N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide has been shown to have several biochemical and physiological effects. N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide supplementation can increase muscle protein synthesis, reduce muscle damage, and improve exercise performance. N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide may also have anti-inflammatory effects and improve immune function.

Advantages and Limitations for Lab Experiments

N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide has several advantages for lab experiments. N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide is a stable compound and can be easily synthesized in the lab. N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide is also relatively inexpensive and can be used in a wide range of studies. However, the limitations of N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide research. One area of research is the potential use of N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide in the treatment of muscle wasting and sarcopenia in elderly individuals. Another area of research is the use of N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide in combination with other supplements or drugs to enhance its effects on muscle growth and exercise performance. Additionally, further studies are needed to determine the optimal dosage and duration of N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide supplementation for different populations.

Synthesis Methods

N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide can be synthesized through a multistep chemical process starting from leucine. The process involves the conversion of leucine to alpha-ketoisocaproic acid, which is then converted to N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide through a series of chemical reactions. The yield of N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide synthesis is typically around 30-40%.

Scientific Research Applications

N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide has been extensively studied for its potential benefits in sports nutrition and exercise physiology. Several studies have shown that N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide supplementation can increase muscle mass, reduce muscle damage, and improve exercise performance in both trained and untrained individuals. N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide has also been shown to have potential benefits in reducing muscle wasting and improving recovery in elderly individuals.

properties

IUPAC Name

N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-12(2-3-13-4-6-14(18)7-5-13)16-15(19)17-8-10-20-11-9-17/h4-7,12,18H,2-3,8-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROGINWUJGCXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide

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